![molecular formula C13H8Br2N4S2 B11963415 5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963415.png)
5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of bromine atoms at specific positions on the phenyl and thienyl rings using brominating agents like N-bromosuccinimide (NBS).
Condensation Reaction: The final step might involve the condensation of the brominated intermediates with a hydrosulfide source under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the bromine atoms or the triazole ring, leading to dehalogenation or ring opening.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the brominated positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like sodium azide (NaN₃) or Grignard reagents (RMgX).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are often studied for their antimicrobial properties, and this compound might exhibit similar activities.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, making it a candidate for drug development.
Medicine
Anticancer Research: The compound might be investigated for its potential anticancer properties, targeting specific pathways involved in cancer cell proliferation.
Antifungal Agents: Similar compounds are known for their antifungal activities, and this compound might be explored for similar uses.
Industry
Agriculture: Potential use as a pesticide or herbicide, leveraging its biological activity to protect crops.
Pharmaceuticals: Development of new drugs or therapeutic agents based on its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide would depend on its specific application. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity and thereby exerting its biological effects.
Cellular Pathways: It might interact with specific cellular pathways, leading to changes in cell behavior or function.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol: A similar compound with a thiol group instead of a hydrosulfide group.
4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol: Another related compound with a thiol group.
Uniqueness
The uniqueness of 5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific substitution pattern and the presence of both bromine and hydrosulfide groups. This unique structure might confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C13H8Br2N4S2 |
|---|---|
Peso molecular |
444.2 g/mol |
Nombre IUPAC |
3-(2-bromophenyl)-4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H8Br2N4S2/c14-10-4-2-1-3-9(10)12-17-18-13(20)19(12)16-7-8-5-6-11(15)21-8/h1-7H,(H,18,20)/b16-7+ |
Clave InChI |
FUJWOIZUSUQGAO-FRKPEAEDSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br)Br |
SMILES canónico |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



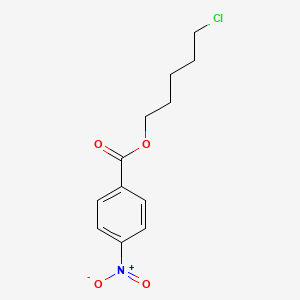

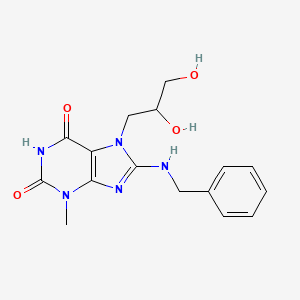
![(5Z)-3-heptyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963377.png)
![(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11963383.png)

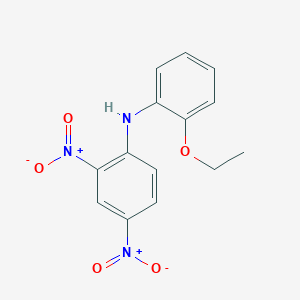
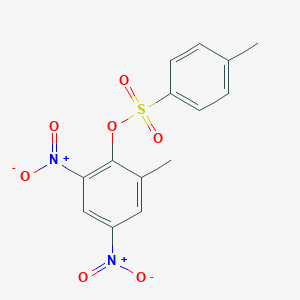
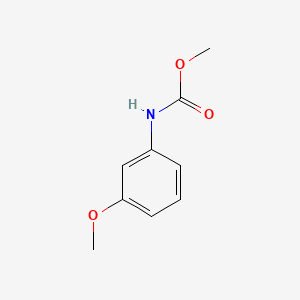
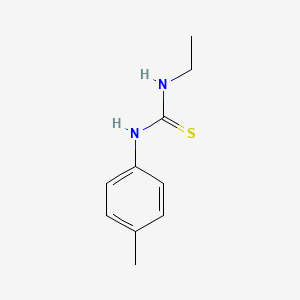
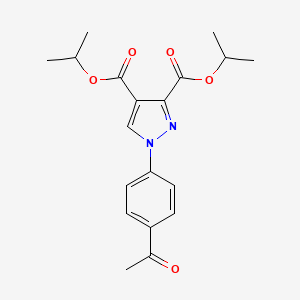
![Benzene, 1-methyl-4-[(phenylmethoxy)methyl]-](/img/structure/B11963426.png)

